

Spectroscopic Profile of 4-Acetamidosalicylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetamidosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Acetamidosalicylic acid** (CAS 50-86-2), a significant molecule in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

- IUPAC Name: 4-acetamido-2-hydroxybenzoic acid[[1](#)]
- Synonyms: 4-(Acetylamino)-2-hydroxybenzoic acid, p-Acetamidosalicylic acid[[1](#)]
- Molecular Formula: C₉H₉NO₄[[1](#)]
- Molecular Weight: 195.17 g/mol [[1](#)]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **4-Acetamidosalicylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)[\[2\]](#)

Adduct	Mass-to-Charge Ratio (m/z)
[M+H] ⁺	196.06044
[M+Na] ⁺	218.04238
[M-H] ⁻	194.04588
[M+NH ₄] ⁺	213.08698
[M+K] ⁺	234.01632
[M+H-H ₂ O] ⁺	178.05042
[M] ⁺	195.05261
[M] ⁻	195.05371

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- Sample Preparation: A sample of **4-Acetamidosalicylic acid** is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

- Sample Preparation (KBr Pellet Method): A small amount of finely ground **4-Acetamidosalicylic acid** is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.
- Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded over a typical range of 4000-400 cm^{-1} .

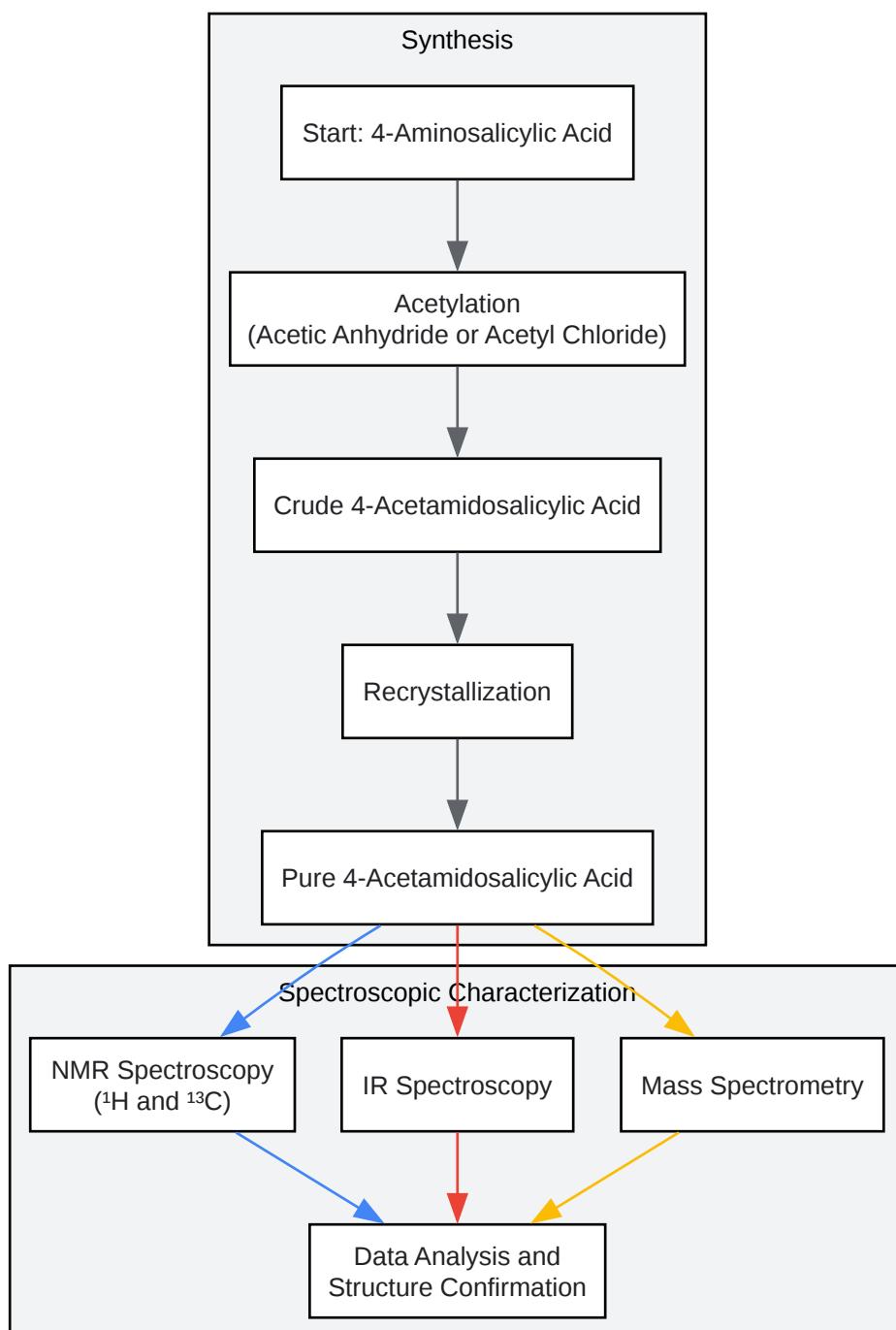
Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule.

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.
- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source is used. The sample solution is introduced into the mass spectrometer, where it is ionized.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of **4-Acetamidosalicylic acid**.



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Caption: Synthesis and Spectroscopic Analysis Workflow for **4-Aacetamidosalicylic Acid**.

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References

- 1. 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-acetamidosalicylic acid (C9H9NO4) [pubchemlite.lcsb.uni.lu]
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